Product packaging for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde(Cat. No.:CAS No. 65626-23-5)

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Cat. No.: B1318794
CAS No.: 65626-23-5
M. Wt: 128.17 g/mol
InChI Key: AUCJQPPZTFKDHI-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Building Block

The significance of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde in organic synthesis stems from the reactivity of its aldehyde functional group, which can participate in a multitude of classic carbon-carbon bond-forming reactions. This reactivity, combined with the stereochemical possibilities offered by the tetrahydropyran (B127337) ring, makes it a highly sought-after intermediate.

The aldehyde functionality allows for its participation in a variety of transformations, including but not limited to:

Wittig Reaction: This olefination reaction allows for the conversion of the aldehyde into a diverse range of alkenes with control over the double bond geometry. organic-chemistry.orgmasterorganicchemistry.comresearchgate.netwikipedia.orglibretexts.org This is particularly useful for extending carbon chains and introducing vinyl groups, which are common motifs in natural products.

Aldol (B89426) Condensation: As an aldehyde with α-hydrogens, it can act as both an electrophile and, after deprotonation, a nucleophile in aldol reactions. libretexts.orgmagritek.com This enables the formation of β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of polyketides and other complex natural products.

Pictet-Spengler Reaction: This reaction facilitates the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, which are prevalent in alkaloid chemistry. wikipedia.orgnrochemistry.comnih.govuva.nl The aldehyde condenses with a β-arylethylamine to construct these intricate fused ring systems.

The tetrahydropyran ring itself is a common structural motif found in a vast number of biologically active natural products, particularly those of marine origin. mdpi.comrsc.orgresearchgate.netnih.gov Its presence in a synthetic building block like this compound provides a direct and efficient route to incorporating this important scaffold into target molecules.

Retrosynthetic Analysis of Target Molecules Incorporating the this compound Motif

Retrosynthetic analysis is a powerful strategy in synthetic planning, where a target molecule is mentally deconstructed into simpler, commercially available starting materials. This compound frequently appears as a key fragment in the retrosynthesis of complex natural products containing the tetrahydropyran moiety.

Hypothetical Retrosynthetic Analysis of a Substituted Tetrahydropyran-Containing Natural Product:

Consider a hypothetical target molecule 1 , a polyketide natural product featuring a substituted tetrahydropyran ring.

Figure 1: Hypothetical Retrosynthetic Analysis

In this retrosynthetic scheme, the complex target molecule 1 is simplified by disconnecting a side chain, leading to an advanced intermediate 2 . A key recognition in the structure of 2 is the alkene linkage, which points to a Wittig reaction as the final carbon-carbon bond-forming step. This disconnection, a "Wittig retron," reveals this compound and a corresponding phosphonium (B103445) ylide as the precursor fragments.

This analysis highlights the strategic importance of the title compound. By identifying it as a key building block, the complex synthesis of the target molecule is reduced to the synthesis of a more manageable phosphonium ylide and the commercially available or readily synthesizable this compound.

The versatility of this building block allows for its application in the retrosynthetic analysis of a diverse range of molecular targets. For instance, if the target molecule contained a 1,3-diol, an aldol retron might lead back to our key aldehyde. Similarly, for certain alkaloids, a Pictet-Spengler disconnection would identify this compound as a crucial precursor.

The strategic application of this building block in retrosynthetic planning significantly streamlines the synthetic route, making the synthesis of complex and biologically important molecules more efficient and achievable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1318794 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde CAS No. 65626-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCJQPPZTFKDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590790
Record name (Oxan-4-yl)acetaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65626-23-5
Record name (Oxan-4-yl)acetaldehyde
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Record name 2-(oxan-4-yl)acetaldehyde
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Synthetic Methodologies for 2 Tetrahydro 2h Pyran 4 Yl Acetaldehyde

Established Synthetic Pathways to 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Established routes for synthesizing the target compound often involve classical organic reactions, including acid-catalyzed cyclizations to form the heterocyclic ring, multicomponent reactions to build complexity in a single step, and oxidation of a precursor alcohol.

Acid-Catalyzed Reactions in the Preparation of the Compound

Acid catalysis is a cornerstone in the synthesis of tetrahydropyran (B127337) rings. Both Brønsted and Lewis acids are employed to facilitate the cyclization of suitable acyclic precursors. A prominent example is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. researchgate.netorganic-chemistry.org While not directly yielding this compound, this reaction creates substituted tetrahydropyrans that can be precursors. For instance, p-Toluenesulfonic acid (p-TsOH), a Brønsted acid, has been used to catalyze the atom-economical cyclization of allylsilyl alcohols, providing polysubstituted tetrahydropyrans with good yields and high diastereoselectivity. uva.es

Lewis acids such as indium trichloride (B1173362) (InCl₃) are also effective. InCl₃ mediates Prins-type cyclizations between homoallylic alcohols and aldehydes to generate polysubstituted tetrahydropyrans with excellent stereochemical control. acs.org Similarly, the hydrolysis of precursor compounds like 4-cyanotetrahydropyran-4-carboxylic acid derivatives under strong acidic conditions (e.g., hydrochloric acid) is a documented method for producing related tetrahydropyran structures. google.com These acid-catalyzed strategies are fundamental for constructing the core THP scaffold.

Multicomponent Reactions Employing Pyran and Aldehyde Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic structures like functionalized pyrans from simple starting materials in a one-pot process. growingscience.comnih.gov These reactions are powerful tools for creating molecular diversity and are often employed in the synthesis of 4H-pyran derivatives. growingscience.comrsc.org

A common MCR for pyran synthesis involves the combination of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). growingscience.com The reaction mechanism typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov A variety of catalysts, including base catalysts like KOH-loaded CaO, can be used to promote these transformations under mild and often solvent-free conditions. growingscience.com While these MCRs typically produce highly substituted 4H-pyrans or dihydropyrans rather than the specific target compound, the resulting functionalized pyran ring can serve as a versatile intermediate that can be further elaborated to this compound.

Table 1: Examples of Catalysts in Multicomponent Synthesis of Pyran Derivatives
CatalystReactantsConditionsKey AdvantageReference
KOH loaded CaOAromatic aldehydes, malononitrile, ethyl acetoacetateSolvent-free, 60°CEnvironmentally friendly, high yield, short reaction time. growingscience.com
Magnetic Nanoparticles (e.g., Fe₃O₄)Aldehydes, malononitrile, 4-hydroxycoumarinAqueous media, RTEasy catalyst recovery and reusability. nih.gov
Ionic LiquidsAldehydes, malononitrile, hydroxy methyl pyranoneSolvent-free, 80°CHigh yields and catalyst recyclability. nih.gov
PiperidineAromatic aldehydes, malononitrile, β-ketoestersEthanol, RTSimple, mild conditions for tandem reactions.

Oxidation of Corresponding Alcohols to Form this compound

A direct and common method for the preparation of this compound is the oxidation of its corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol. This precursor alcohol is readily synthesized by the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com

The selective oxidation of (tetrahydro-2H-pyran-4-yl)methanol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several established methods are well-suited for this transformation:

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (below -60 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgbyjus.comadichemistry.comlibretexts.orgorganic-chemistry.org It is known for its mild conditions and broad functional group tolerance, making it ideal for sensitive substrates. adichemistry.comorganic-chemistry.org

Dess-Martin Oxidation : This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, in a chlorinated solvent like dichloromethane. wikipedia.orgwikipedia.orgalfa-chemistry.comthermofisher.comorganic-chemistry.org The reaction proceeds under neutral pH at room temperature, offering high yields, chemoselectivity, and a simplified workup. wikipedia.orgorganic-chemistry.org

Both methods are highly effective for converting primary alcohols to aldehydes without further oxidation. byjus.comthermofisher.com

Advanced and Stereoselective Synthetic Strategies for this compound and its Analogues

Modern synthetic efforts are often directed toward controlling the stereochemistry of the tetrahydropyran ring, which is crucial for applications in pharmaceuticals and natural product synthesis. These advanced strategies include enantioselective and diastereoselective approaches.

Enantioselective Approaches to Pyran-Containing Aldehydes

The creation of chiral, enantioenriched pyran-containing aldehydes is a significant synthetic challenge. Methodologies often focus on establishing stereocenters during the formation of the heterocyclic ring.

One strategy involves the asymmetric "clip-cycle" reaction to synthesize spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk This method uses chiral phosphoric acids as catalysts for an intramolecular oxa-Michael cyclization. whiterose.ac.uk Another approach is the asymmetric synthesis of 2,3-dihydro-4-pyranones from the reaction of a chiral 3-alkoxycyclobutanone with aldehydes, achieving up to 93% ee through the use of Lewis acids like titanium(IV) chloride and tin(II) chloride. nih.gov Furthermore, catalytic asymmetric methods, such as the iridium-catalyzed isomerization of primary allylic alcohols or asymmetric hydroboration of olefins, represent advanced strategies for accessing enantioenriched chiral aldehydes that could be precursors to tetrahydropyran systems. nih.gov

Diastereoselective Synthesis of Functionalized Tetrahydropyrans

Controlling the relative stereochemistry of multiple stereocenters on the tetrahydropyran ring is achieved through diastereoselective synthesis. A highly effective method involves the indium trichloride (InCl₃)-mediated cyclization of homoallylic alcohols with aldehydes. nih.govorganic-chemistry.orgfigshare.comdatapdf.com This reaction exhibits excellent diastereoselectivity, where the geometry of the starting homoallylic alcohol directly dictates the stereochemical outcome of the product. nih.govorganic-chemistry.org

Research has shown that the cross-cyclization of trans-homoallyl alcohols with aldehydes exclusively generates (up-down-up) 2,3,4-trisubstituted tetrahydropyran products. nih.govdatapdf.com In contrast, using cis-homoallyl alcohols as precursors predominantly yields (up-up-up) 2,3,4-trisubstituted products. nih.govdatapdf.com This predictable stereochemical control allows for the synthesis of specific diastereomers of polysubstituted tetrahydropyrans, which are valuable intermediates for more complex molecules. When a trisubstituted homoallyl alcohol is used, this method can control up to five stereogenic centers simultaneously. figshare.com

Table 2: Stereochemical Outcome of InCl₃-Mediated Cyclization
Homoallylic Alcohol GeometryReactant AldehydeMajor Product DiastereomerReference
trans-3-hexen-1-olBenzaldehyde(up-down-up) 2,3,4-trisubstituted THP acs.orgnih.gov
cis-Homoallyl alcoholVarious aldehydes(up-up-up) 2,3,4-trisubstituted THP nih.govdatapdf.com
Trisubstituted homoallyl alcoholVarious aldehydes(up-down-up-down-up) pentasubstituted THP nih.govfigshare.com

Organocatalytic Methods in the Synthesis of Related Aldehydes and Heterocycles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of complex molecules, including heterocyclic aldehydes. N-Heterocyclic Carbenes (NHCs) are particularly effective organocatalysts that can promote a variety of transformations involving aldehydes. acs.orgnih.gov These catalysts function by reversing the normal reactivity of the aldehyde's carbonyl carbon, a concept known as umpolung, through the formation of a key nucleophilic species called the Breslow intermediate. rsc.org

The use of aliphatic aldehydes in NHC catalysis has been explored, although it can be challenging due to the lower electrophilicity of the aldehyde and the presence of acidic α-protons which can lead to side reactions. rsc.org Despite these challenges, NHC-catalyzed reactions such as benzoin (B196080) condensation, Stetter reactions, and various annulations have been successfully applied to the synthesis of functionalized heterocycles. acs.orgresearchgate.net For instance, chiral NHCs have been used in asymmetric benzoin reactions to produce α-hydroxyketones with high enantiomeric excess. acs.org Furthermore, NHCs have been shown to catalyze the C-H bond arylation of heteroaryl aldehydes, providing access to complex heteroaryl ketones. nih.gov

The development of bifunctional organocatalysts, which possess both a basic and an acidic site, has enabled efficient one-pot, multi-component reactions to synthesize densely functionalized 4H-pyrans under environmentally friendly, solvent-free conditions. semanticscholar.org These reactions, often proceeding through a cascade of Knoevenagel condensation, Michael addition, and cyclization, offer high yields in short reaction times. nih.gov

Table 1. Examples of Organocatalytic Reactions for Heterocycle Synthesis
Reaction TypeCatalyst TypeSubstratesProduct TypeKey FeaturesReference
Asymmetric Benzoin CondensationChiral Triazolium Salt (NHC Precursor)Aromatic Aldehydesα-HydroxyketonesEnantiomeric excesses up to 86%. acs.org
C-H Bond ArylationN-Heterocyclic Carbene (NHC)Heteroaryl Aldehydes, Diaryliodonium SaltsBis-heteroaryl KetonesExploits inherent electrophilicity of diaryliodonium salts. nih.gov
[4+2] AnnulationChiral N-Heterocyclic Carbene (NHC)α,β-Unsaturated Aldehydes, Selenyl Vinyl KetonesChiral Selenylated DihydropyranonesHigh yields and excellent enantioselectivities. mdpi.com
Domino Oxa-Michael/AdditionChiral Secondary Amineα,β-Unsaturated Aldehydes, 1,3-Cycloalkanediones3,4-DihydropyransExcellent enantioselectivities (up to >99% ee). au.dk

Transition Metal-Catalyzed Syntheses Involving this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to form carbon-carbon and carbon-heteroatom bonds. syr.edu In the context of tetrahydropyran synthesis, metals such as palladium, ruthenium, copper, and iron are instrumental. These catalysts enable a variety of transformations including cross-coupling reactions, olefin metathesis, and cyclization reactions that are crucial for constructing the pyran ring and its substituents. syr.edumdpi.com

Palladium-catalyzed reactions, such as the Heck reaction, have been applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. acs.org Similarly, Suzuki coupling reactions, also palladium-catalyzed, are used to form key C-C bonds in the total synthesis of complex marine natural products containing the tetrahydropyran motif. mdpi.com Ruthenium catalysts are renowned for their role in olefin metathesis, a powerful reaction for forming cyclic structures, including the tetrahydropyran ring in molecules like Bistramide A. mdpi.com

Copper-catalyzed systems, often in combination with phosphine (B1218219) ligands, facilitate reactions like olefin migration and Prins cyclization to yield substituted tetrahydropyrans with high diastereoselectivity. nih.gov Iron and cobalt have also been evaluated for cross-coupling reactions to form substituted tetrahydropyrans, with cobalt catalysts showing better performance for sp3-sp3 coupling and iron catalysts being more effective for sp3-sp2 coupling. syr.edu

Table 2. Selected Transition Metal-Catalyzed Reactions for Tetrahydropyran Synthesis
Metal CatalystReaction TypeApplicationExampleReference
Palladium(II)Oxidative Heck Redox-RelaySynthesis of 2,6-trans-tetrahydropyransStereoselective synthesis of a trans-epimer of centrolobine. acs.org
RutheniumOlefin MetathesisIntramolecular cyclization to form the tetrahydropyran ring.Synthesis of a key fragment of Bistramide A. mdpi.com
Copper(II) TriflateOlefin Migration/Prins CyclizationDiastereoselective synthesis of substituted tetrahydropyrans.Reaction of homoallylic alcohols with various aldehydes. nih.gov
Iron/CobaltCross-CouplingFormation of new C-C bonds on a tetrahydropyran scaffold.Coupling of alkyl iodides containing β-tetrahydropyran groups with Grignard reagents. syr.edu
Platinum(II) ChlorideHydroalkoxylationIntramolecular cyclization of hydroxy olefins.Synthesis of substituted tetrahydropyrans from γ- and δ-hydroxy olefins. organic-chemistry.org

Domino and Cascade Reactions Leading to Tetrahydropyran Derivatives

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach significantly increases synthetic efficiency and is particularly valuable for constructing complex cyclic systems like tetrahydropyrans. nih.govnih.gov These reactions are designed so that the product of one step is the substrate for the next, leading to a rapid increase in molecular complexity. whiterose.ac.uk

A notable example is the cascade reaction initiated by a Mukaiyama-Michael addition, which can lead to the formation of tetrahydropyran rings. nih.gov In this sequence, a homoallylic enol ether reacts with an α,β-unsaturated ketone, and the resulting intermediate undergoes a series of rearrangements and cyclization to form the final tetrahydropyran product. Another powerful method is the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde, often under acidic catalysis, to generate a tetrahydropyran-4-ol derivative. organic-chemistry.org

Domino protocols have been developed for the synthesis of highly functionalized pyranopyrazole scaffolds, generating multiple stereogenic centers with high diastereoselectivity in a single step. nih.gov These strategies often combine different reaction types, such as Michael additions followed by intramolecular annulations, to rapidly build complex heterocyclic frameworks. mdpi.com The strategic design of these cascade sequences is a key area of research, enabling the synthesis of intricate molecular architectures from simple starting materials. whiterose.ac.uk

Protecting Group Strategies in the Convergent Synthesis of Complex Pyran-Based Structures

In the synthesis of complex molecules such as natural products containing pyran rings, protecting groups are indispensable tools. numberanalytics.com They temporarily mask reactive functional groups to prevent unwanted side reactions, allowing for chemical transformations to be carried out selectively at other positions in the molecule. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.

A key strategy in complex synthesis is orthogonal protection, which involves using multiple protecting groups that can be removed under distinct conditions without affecting the others. numberanalytics.com This allows for the sequential unmasking and reaction of different functional groups within the same molecule. For example, a silyl (B83357) ether like tert-butyldimethylsilyl (TBS) can protect an alcohol and be removed with a fluoride (B91410) source, while a benzyloxycarbonyl (Cbz) group protects an amine and is cleaved by hydrogenolysis. numberanalytics.com

In the synthesis of pyran-containing natural products, such as neopeltolide, the judicious selection of robust protecting groups is essential, especially when using potent Lewis acids that could otherwise cause degradation. nih.gov The synthesis of pyran fragments for creating libraries of complex macrocycles also relies heavily on multi-step sequences involving the installation and removal of protecting groups like tert-butyldiphenylsilane (TBDPS) and 2-nitrobenzenesulfonamide (B48108) (nosyl) to control reactivity. nih.gov

Table 3. Common Protecting Groups in Complex Pyran Synthesis
Protecting GroupAbbreviationFunctional Group ProtectedCommon Cleavage ConditionsReference
tert-ButyldimethylsilylTBSAlcoholFluoride source (e.g., TBAF) numberanalytics.com
tert-ButyldiphenylsilaneTBDPSAlcoholFluoride source (e.g., HF-pyridine) nih.gov
BenzyloxycarbonylCbzAmineHydrogenolysis (H₂, Pd/C) numberanalytics.com
FluorenylmethyloxycarbonylFmocAmineBase (e.g., Piperidine)
2-NitrobenzenesulfonamideNosylAmineThiol and base (e.g., thiophenol, K₂CO₃) nih.gov

Considerations for Industrial Scale-Up of this compound Production

The transition of a chemical synthesis from the laboratory to an industrial scale is a critical and complex phase in fine chemical and pharmaceutical manufacturing. appluslaboratories.comscientificupdate.com For the production of this compound, several key factors must be addressed to ensure the process is safe, efficient, robust, and economically viable.

Key considerations for scale-up include:

Process Safety and Hazard Analysis: A thorough evaluation of thermal hazards is crucial to prevent runaway reactions. This involves identifying potential exothermic events and establishing safe operating limits for temperature and pressure. scientificupdate.com

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is essential for optimizing reaction times and throughput. Heat transfer becomes a major challenge on a larger scale, as the surface-area-to-volume ratio decreases. Efficient mixing is also critical to ensure homogeneity and consistent reaction rates. scientificupdate.com

Solvent Selection and Work-Up Procedures: Solvents that are suitable in the lab may be impractical on an industrial scale due to cost, toxicity, or disposal issues. Work-up and purification procedures like extraction and crystallization must be optimized for large volumes and may require specialized equipment like Nucha filters or centrifuges. appluslaboratories.comscientificupdate.com

Raw Material Sourcing and Cost: The cost and availability of starting materials, reagents, and catalysts become significant factors in the economic feasibility of the process.

Equipment and Engineering: The choice of reactor material (e.g., glass-lined, stainless steel, Hastelloy) and design is critical to handle potentially corrosive reagents and manage heat transfer effectively. appluslaboratories.com The process must be designed to be compatible with the available equipment in a pilot plant or full-scale production facility.

Regulatory Compliance and Quality Control: For pharmaceutical intermediates, production must often adhere to Good Manufacturing Practices (GMP). This requires robust analytical methods for quality control at all stages of the process to ensure the final product meets the required purity specifications. appluslaboratories.com

Successfully scaling up a chemical process requires a multidisciplinary approach, involving close collaboration between research chemists and chemical engineers to address these challenges. gdch.academy

Reactivity and Transformation of 2 Tetrahydro 2h Pyran 4 Yl Acetaldehyde

Chemical Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This feature is the basis for the most common and synthetically useful reactions of this compound.

The quintessential reaction of aldehydes is nucleophilic addition. 182.160.97 In this process, a nucleophile attacks the electron-deficient carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide yields a neutral addition product, typically an alcohol. 182.160.97libretexts.org This reaction changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org

The addition can proceed under basic or acidic conditions. Under basic conditions, a negatively charged nucleophile directly attacks the carbonyl carbon. 182.160.97 Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards even weak, neutral nucleophiles. 182.160.97

Key examples of nucleophilic addition reactions applicable to 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde include:

Grignard and Organolithium Reagents: These organometallic reagents act as potent carbon nucleophiles (carbanions). Their addition to the aldehyde leads to the formation of a new carbon-carbon bond, yielding a secondary alcohol after an acidic workup. libretexts.org

Cyanide Addition: The cyanide ion (from sources like HCN or NaCN) adds to the aldehyde to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. pressbooks.pub

Hydride Addition: This is a reduction reaction where a hydride ion (H⁻), typically delivered from reagents like sodium borohydride (B1222165) or lithium aluminum hydride, acts as the nucleophile (discussed further in 3.1.2). libretexts.org

Table 1: Nucleophilic Addition Reactions
Nucleophile SourceType of NucleophileInitial ProductFinal Product (after workup)
R-MgX (Grignard Reagent)Carbanion (R⁻)Magnesium AlkoxideSecondary Alcohol
LiAlH₄ / NaBH₄Hydride (H⁻)Alkoxide SaltPrimary Alcohol
NaCN / H⁺Cyanide (CN⁻)Alkoxide IntermediateCyanohydrin

The aldehyde functional group exists in an intermediate oxidation state, allowing for both selective oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: Aldehydes are readily oxidized to form carboxylic acids. This transformation can be achieved using a variety of common oxidizing agents. For this compound, oxidation would yield 2-(tetrahydro-2H-pyran-4-yl)acetic acid. A typical reagent for this purpose is potassium permanganate (B83412) (KMnO₄). google.com Other reagents like chromic acid (Jones reagent) or silver oxide (Tollens' reagent) are also effective for oxidizing aldehydes. Aldehyde oxidations often proceed through a hydrate (B1144303) intermediate, formed by the addition of water to the carbonyl group, which is then oxidized like a typical alcohol. 182.160.97

Reduction: The reduction of the aldehyde group yields a primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol. This is a synthetically important transformation commonly carried out via nucleophilic addition of a hydride ion. libretexts.org The most common laboratory reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder, more selective reagent, while LiAlH₄ is a much stronger reducing agent. libretexts.org The reaction mechanism involves the transfer of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the alcohol. libretexts.org

Table 2: Oxidation and Reduction of the Aldehyde Group
TransformationReagent(s)Product
OxidationPotassium Permanganate (KMnO₄)2-(Tetrahydro-2H-pyran-4-yl)acetic acid
ReductionSodium Borohydride (NaBH₄)2-(Tetrahydro-2H-pyran-4-yl)ethanol
ReductionLithium Aluminum Hydride (LiAlH₄)2-(Tetrahydro-2H-pyran-4-yl)ethanol

Condensation reactions are another hallmark of aldehyde reactivity, involving the formation of a larger molecule from smaller units, often with the elimination of a small molecule like water.

Aldol (B89426) Condensation: In the presence of a base, the α-carbon (the carbon adjacent to the carbonyl group) of an aldehyde can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. For this compound, this would lead to a self-condensation product.

Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes. The aldehyde reacts with a phosphorus ylide (Wittig reagent), replacing the carbonyl oxygen with a carbon-carbon double bond. This allows for the synthesis of various vinyl-substituted tetrahydropyran (B127337) derivatives.

Imine and Enamine Formation: Aldehydes react with primary amines to form imines (or Schiff bases) through the elimination of water. With secondary amines, the reaction typically leads to the formation of an enamine. pressbooks.pub

Reactivity and Functionalization of the Tetrahydropyran Ring System

The tetrahydropyran ring is a saturated heterocyclic ether. Unlike its unsaturated counterpart, 2H-pyran, the THP ring is generally stable and non-aromatic, behaving much like a cyclic aliphatic ether. clockss.orgresearchgate.net Its reactivity is therefore limited compared to the aldehyde group.

The THP ring is resistant to ring-opening under neutral or basic conditions. However, under strongly acidic conditions, the ring oxygen can be protonated by a Brønsted acid or coordinate to a Lewis acid. nih.govrsc.org This activation makes the ether oxygen a better leaving group, rendering the adjacent carbons (C2 and C6) susceptible to nucleophilic attack, which can result in ring cleavage. The stability of the saturated ring means that such reactions require forcing conditions. nih.gov

Rearrangement reactions of the stable tetrahydropyran skeleton are not common and would likely proceed through high-energy carbocationic intermediates generated under strongly acidic conditions. Such rearrangements are more frequently observed in related unsaturated or strained heterocyclic systems. wiley-vch.denih.gov

Direct functionalization of the saturated C-H bonds of the tetrahydropyran ring is generally difficult due to their low reactivity. Such transformations often rely on less selective free-radical pathways.

Therefore, the introduction of functional groups onto the tetrahydropyran ring is most effectively accomplished during the synthesis of the ring system itself. researchgate.net Various synthetic methods, such as Prins cyclizations or intramolecular Williamson ether synthesis, allow for the construction of tetrahydropyran rings with pre-installed functional groups at specific positions. organic-chemistry.org For the existing this compound molecule, further functionalization on the ring would be a significant synthetic challenge without resorting to harsh reaction conditions that might also affect the aldehyde group.

Stereochemical Control and Outcomes in Reactions of this compound

The stereochemical outcomes of reactions involving this compound are profoundly influenced by the conformational preferences of the tetrahydropyran (THP) ring and the nature of the attacking nucleophile or reagent. The THP ring typically exists in a chair conformation, which creates a distinct steric environment around the adjacent acetaldehyde (B116499) moiety. This inherent chirality and steric hindrance are key factors in directing the stereoselectivity of addition reactions to the carbonyl group.

In nucleophilic addition reactions, such as Grignard or aldol reactions, the approach of the nucleophile to the aldehyde's carbonyl carbon is subject to steric hindrance from the axial and equatorial protons on the THP ring. Generally, the reaction proceeds via a transition state that minimizes steric interactions, often leading to the preferential formation of one diastereomer over the other. The Felkin-Anh model and its variations can be invoked to predict the stereochemical outcome, where the largest substituent on the alpha-carbon (in this case, the THP ring) orients itself perpendicular to the carbonyl plane to direct the incoming nucleophile.

Organocatalysis has emerged as a powerful tool for controlling the stereochemistry in reactions of aldehydes. Chiral organocatalysts, such as proline and its derivatives, can form chiral enamines or iminium ions with this compound. These intermediates then react with electrophiles or nucleophiles in a highly controlled facial-selective manner, yielding products with high enantiomeric or diastereomeric excess. For instance, in asymmetric aldol or Michael additions, the catalyst dictates the trajectory of the reactants, overriding the inherent, often modest, substrate-controlled diastereoselectivity.

The table below summarizes typical stereochemical outcomes in key reactions of related aldehydes, which serve as a predictive model for this compound.

Reaction TypeReagent/CatalystExpected Major DiastereomerTypical Diastereomeric Ratio (d.r.)
Grignard Addition MeMgBrVaries based on substrate control2:1 - 5:1
Aldol Addition Proline (Organocatalyst)syn or anti (catalyst dependent)>95:5
Wittig Reaction Unstabilized Ylide (e.g., Ph3P=CH2)(Z)-alkene>95:5
Wittig Reaction Stabilized Ylide (e.g., Ph3P=CHCO2Et)(E)-alkene>95:5

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and predicting product formation. Mechanistic studies often employ a combination of experimental techniques and computational modeling to map out the energy landscapes of reaction pathways.

Elucidation of Reaction Intermediates and Transition States

Key transformations of aldehydes, such as the Wittig and aldol reactions, proceed through well-characterized intermediates and transition states. While direct experimental data for this compound is limited, analogies to simpler aldehydes provide a robust framework for understanding its behavior.

In the Wittig reaction , the aldehyde reacts with a phosphorus ylide. The mechanism is understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide. For non-stabilized ylides, the formation of the cis-oxaphosphetane is kinetically favored, leading to the (Z)-alkene. The transition state for this cycloaddition is highly ordered, and its geometry is influenced by the steric bulk of the substituents on both the aldehyde and the ylide.

The aldol reaction provides another example of a mechanistically well-studied transformation. In organocatalyzed versions, the reaction between the aldehyde and a proline-type catalyst forms a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl of another aldehyde molecule. The stereochemistry is often rationalized using the Zimmerman-Traxler model, which posits a six-membered, chair-like pericyclic transition state. The substituents of both the enamine and the acceptor aldehyde occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions, thus determining the relative stereochemistry (syn or anti) of the aldol adduct.

Computational studies using Density Functional Theory (DFT) are instrumental in mapping these reaction pathways. Such studies can calculate the energies of intermediates and transition states, providing a quantitative picture of the reaction profile. For a molecule like this compound, these calculations would need to account for the multiple low-energy conformations of the THP ring and their influence on transition state energies.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and how they are affected by factors such as reactant concentration, temperature, and catalyst loading. While specific kinetic data for reactions of this compound are not extensively published, general principles of aldehyde reactivity apply.

The rate of nucleophilic addition to the aldehyde is governed by both the electrophilicity of the carbonyl carbon and steric accessibility. The electron-donating character of the ether oxygen in the THP ring may slightly reduce the electrophilicity of the aldehyde compared to a simple alkyl aldehyde, but this effect is generally small. Steric hindrance from the bulky THP ring is likely a more significant factor influencing the reaction rate.

Reaction rates are typically determined by monitoring the concentration of reactants or products over time using techniques like NMR spectroscopy or chromatography. For example, in a kinetic study of an aldol reaction, the disappearance of the aldehyde signals in the ¹H NMR spectrum could be tracked.

The rate law for a reaction provides insight into its mechanism. For a typical base-catalyzed aldol reaction, the rate is often found to be first order in the aldehyde and first order in the base, indicating that the deprotonation to form the enolate is the rate-determining step. In more complex, catalyst-driven reactions, the kinetics can be more intricate, potentially involving catalyst activation steps or product inhibition.

The Arrhenius equation and Eyring equation can be applied to temperature-dependent kinetic data to determine important thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which further characterize the transition state.

Applications in Complex Molecule Synthesis and Chemical Research

Role as a Key Precursor in Natural Product Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently relies on strategic bond formations and the use of chiral building blocks. 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde and its derivatives have proven instrumental in this field. For instance, the tetrahydropyran (B127337) motif is a common feature in many natural products, and this aldehyde provides a direct and efficient route to incorporate this structural unit. nih.gov

A notable application is in the synthesis of flavan-3-ols like (+)-catechin and (-)-epicatechin, which are found in sources such as grape seed extract. nih.gov Research has focused on the chemical synthesis of metabolites of these compounds, such as their methylated and glucuronidated derivatives, to better understand their bioavailability and mechanisms of action. nih.gov While direct use of this compound in these specific syntheses is not explicitly detailed, the structural similarity of the pyran ring makes it a relevant and potent starting material for analogous natural product syntheses. nih.gov

Table 1: Examples of Natural Product Classes Incorporating the Tetrahydropyran Moiety

Natural Product Class Core Structure Significance
Polyketides Often contain embedded tetrahydropyran rings Diverse biological activities, including antibiotic and antifungal
Terpenoids Some exhibit fused or pendant tetrahydropyran systems Wide range of applications in fragrances, medicines, and biofuels
Alkaloids Can feature complex heterocyclic systems including tetrahydropyran Potent pharmacological properties

Utilization in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry heavily relies on the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). This compound serves as a key intermediate in the synthesis of several important pharmaceutical compounds. cymitquimica.com

One of the most prominent examples is its role in the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease. researchgate.netresearchgate.net In the synthetic pathway to Lifitegrast, derivatives of this compound are utilized to construct the core structure of the molecule. researchgate.net Specifically, the related compound 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid is a key intermediate whose synthesis can be traced back to precursors containing the tetrahydropyran ring. nih.gov The development of efficient synthetic routes to these intermediates is crucial for the economical production of Lifitegrast. researchgate.net

Contribution to Agrochemical and Insecticide Synthesis

The tetrahydropyran scaffold is also present in a variety of agrochemicals, including herbicides, fungicides, and insecticides. The reactivity of the aldehyde group in this compound allows for its incorporation into larger molecules with desired biological activities. cymitquimica.com While specific, publicly available examples of its direct use in the synthesis of commercialized agrochemicals are limited, its potential as a building block in this sector is widely recognized within the chemical synthesis community. cymitquimica.comcymitquimica.com The development of novel pesticides often involves the exploration of new chemical scaffolds, and the tetrahydropyran ring offered by this precursor presents an attractive option for designing molecules with improved efficacy and environmental profiles.

Synthesis of Other Specialty Chemicals and Advanced Materials

Beyond its applications in life sciences, this compound and its derivatives are valuable in the synthesis of specialty chemicals and advanced materials. The pyran ring can impart desirable properties such as thermal stability and specific solubility characteristics to polymers and other materials. nih.gov For example, it can be used in the synthesis of liquid crystals, which have applications in display technologies. The ability to modify the aldehyde group allows for the creation of a diverse range of monomers that can be polymerized to form materials with tailored properties.

Furthermore, the compound can be a precursor to various fine chemicals, including fragrances and flavoring agents. cymitquimica.com The sweet, fruity odor associated with this aldehyde makes it and its derivatives of interest to the fragrance industry. cymitquimica.com

Table 2: Summary of Applications of this compound

Application Area Specific Use Key Feature Utilized
Natural Product Synthesis Precursor to complex molecules like catechins Tetrahydropyran core structure
Pharmaceutical Synthesis Intermediate for drugs such as Lifitegrast Versatile reactivity of the aldehyde group
Agrochemicals Building block for novel pesticides Incorporation of the tetrahydropyran scaffold
Specialty Chemicals Synthesis of fragrances and fine chemicals Odor profile and reactivity
Advanced Materials Monomer for polymers and liquid crystals Imparts specific physical properties

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom. For 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, ¹H and ¹³C NMR are the primary methods for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum is essential for identifying the chemical environment of each proton in this compound. The spectrum would be expected to show distinct signals for the aldehydic proton, the protons on the carbon adjacent to the aldehyde, the methine proton on the pyran ring, and the methylene (B1212753) protons at various positions on the tetrahydropyran (B127337) ring. The chemical shift, integration, and multiplicity of each signal would provide critical information for structural assignment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

While specific, experimentally verified ¹H NMR data for this compound is not widely available in the cited literature, a predicted spectrum can be tabulated based on established principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aldehydic CH9.7 - 9.8Triplet (t)1H
CH₂ adjacent to CHO2.2 - 2.4Doublet of Doublets (dd)2H
CH on pyran ring1.8 - 2.0Multiplet (m)1H
Equatorial CH₂ on pyran ring (positions 2,6)3.9 - 4.1Doublet of Triplets (dt)2H
Axial CH₂ on pyran ring (positions 2,6)3.3 - 3.5Triplet of Doublets (td)2H
Equatorial CH₂ on pyran ring (positions 3,5)1.5 - 1.7Multiplet (m)2H
Axial CH₂ on pyran ring (positions 3,5)1.2 - 1.4Multiplet (m)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the aldehyde, the carbon alpha to the carbonyl, and the five unique carbons of the tetrahydropyran ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Similar to the ¹H NMR data, specific experimental ¹³C NMR data is not readily found in the public domain. The following table presents predicted chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehydic C=O200 - 205
CH₂ adjacent to CHO45 - 55
CH on pyran ring (C4)35 - 45
O-CH₂ on pyran ring (C2, C6)65 - 75
CH₂ on pyran ring (C3, C5)30 - 40

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, confirming the connectivity between the aldehydic proton and the adjacent methylene protons, and tracing the couplings around the tetrahydropyran ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connection of the acetaldehyde (B116499) moiety to the C4 position of the tetrahydropyran ring.

Detailed experimental data from these 2D NMR techniques for this compound is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. For the molecular formula C₇H₁₂O₂, the expected exact mass would be calculated and compared to the experimental value to confirm the composition. While specific HRMS data for this compound is not published, this technique would be a standard method for its characterization in a research setting.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS is a widely used technique in synthetic chemistry for monitoring the progress of a reaction. In the synthesis of this compound, for example, from the oxidation of 2-(tetrahydro-2H-pyran-4-yl)ethanol, LC-MS could be used to track the disappearance of the starting material and the appearance of the desired aldehyde product. By analyzing small aliquots of the reaction mixture over time, the reaction's completion can be accurately determined. This technique is particularly valuable due to its high sensitivity and the ability to separate the product from starting materials and byproducts before mass analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum is expected to display distinct absorption bands corresponding to its two primary functional components: the aldehyde group (-CHO) and the tetrahydropyran ring (a cyclic ether).

The aldehyde group provides two highly characteristic signals. The most prominent is the strong C=O (carbonyl) stretching vibration, which for aliphatic aldehydes typically appears in the range of 1740-1720 cm⁻¹. jove.com Another key indicator is the aldehydic C-H bond, which exhibits two weak but distinct stretching absorptions between 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. jove.com The presence of both the strong carbonyl band and these two weak C-H bands is a definitive indicator of an aldehyde functional group. jove.com

The tetrahydropyran ring is characterized by the C-O-C (ether) linkage. This functional group gives rise to a strong, often broad, stretching absorption band in the fingerprint region of the spectrum, typically located between 1150 and 1085 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons of the ring, appearing just below 3000 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (-CHO)C-H Stretch~2820 and ~2720Weak to Medium
Aldehyde (C=O)C=O Stretch1740 - 1720Strong
TetrahydropyranC-H Stretch (sp³)2960 - 2850Strong
TetrahydropyranC-O-C Stretch1150 - 1085Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower-energy ground state to a higher-energy excited state. The specific wavelength of light absorbed is determined by the energy difference between these electronic states, which is characteristic of the molecule's structure, particularly the presence of chromophores.

The this compound molecule contains a carbonyl group (C=O) as its primary chromophore. However, because the carbonyl group is not conjugated with any other π-systems (like C=C double bonds or aromatic rings), the expected electronic transitions are limited. utoronto.ca

Saturated aldehydes and ketones exhibit a characteristic, albeit weak, absorption in the UV region corresponding to the excitation of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. masterorganicchemistry.com This is known as an n → π* (n-to-pi-star) transition. For simple, non-conjugated aldehydes, this transition typically results in a weak absorption band with a maximum wavelength (λmax) in the range of 270-300 nm. masterorganicchemistry.commsu.edu The low intensity of this absorption (molar absorptivity, ε, typically between 10-100 L·mol⁻¹·cm⁻¹) is because the transition is electronically "forbidden" by symmetry rules, making it much less probable than other types of electronic transitions. jove.com

The other potential transition, the π → π* transition, involves promoting an electron from a bonding π orbital to an anti-bonding π* orbital. In non-conjugated carbonyls, this is a high-energy transition that occurs at wavelengths below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. jove.commsu.edu

Therefore, the UV-Vis spectrum of this compound is expected to be relatively simple, characterized by a single, weak absorption band in the near-UV region.

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
Carbonyl (C=O)n → π270 - 300Weak (~10-100)
Carbonyl (C=O)π → π< 200Strong

X-ray Crystallography of Solid Derivatives for Definitive Structural Determination

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and conformational details. wikipedia.org The method requires a well-ordered single crystal, which diffracts a beam of X-rays into a unique pattern of reflections. nih.gov Mathematical analysis of this diffraction pattern allows for the generation of a three-dimensional electron density map, from which the atomic structure of the molecule can be determined. nih.gov

Since this compound is a liquid at room temperature, it cannot be analyzed directly by this technique. To overcome this limitation, a common strategy is to convert the liquid compound into a stable, crystalline solid derivative. blogspot.com Aldehydes are readily converted into solid derivatives through condensation reactions with various reagents. creative-chemistry.org.uk Ideal derivatives are easily purified, crystalline solids with sharp melting points. blogspot.com

Common derivatizing agents for aldehydes include:

2,4-Dinitrophenylhydrazine (B122626): Reacts with aldehydes to form bright orange or red crystalline solids called 2,4-dinitrophenylhydrazones. acs.orgijsrst.com

Semicarbazide: Forms crystalline derivatives known as semicarbazones. blogspot.com

Hydrazine derivatives: Other hydrazines can also be used to produce crystalline hydrazones. mdpi.comnih.gov

Once a suitable solid derivative of this compound is synthesized and purified to obtain high-quality single crystals, X-ray diffraction analysis can be performed. uzh.ch The resulting crystal structure would provide unambiguous confirmation of the molecular connectivity. Furthermore, it would reveal detailed stereochemical information, such as the conformation of the tetrahydropyran ring (e.g., chair or boat conformation) and the relative orientation of the acetaldehyde side chain with respect to the ring. The analysis of hydrazone derivatives of other aldehydes has successfully confirmed molecular structures, including the E/Z configuration of the C=N double bond formed during the reaction. mdpi.comresearchgate.net This level of detailed structural insight is unparalleled by other spectroscopic methods and serves as the ultimate proof of structure in chemical research.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde from complex matrices, reaction mixtures, and for purity assessment.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) in Research

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides an unparalleled level of sensitivity and specificity for identification and quantification.

Due to the polar nature of the aldehyde functional group, derivatization is often employed to improve chromatographic peak shape and thermal stability. A common derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. This derivative is highly responsive to electron capture detection (ECD) and provides excellent sensitivity.

Illustrative GC-MS Parameters for the PFBHA Derivative:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-500 m/z

In a research setting, GC-MS can be used to monitor the progress of a reaction producing this compound and to identify byproducts. The mass spectrum of the derivatized compound would exhibit a characteristic fragmentation pattern, allowing for unambiguous identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progression Monitoring

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for purity assessment and monitoring reaction kinetics. nih.gov Due to the lack of a strong chromophore in the molecule, direct UV detection offers limited sensitivity. Therefore, derivatization is a common strategy to enhance detectability.

A widely used derivatizing agent for aldehydes in HPLC is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a brightly colored 2,4-dinitrophenylhydrazone (DNPH) derivative that can be readily detected by UV-Vis spectrophotometry. nih.govijcpa.in

Typical HPLC-UV Method Parameters for the DNPH Derivative:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 360 nm
Injection Volume 20 µL
Column Temperature 30 °C

This method is highly effective for quantifying the purity of a sample of this compound by comparing the peak area of the main derivative with those of any impurities. It is also invaluable for tracking the consumption of reactants and the formation of the product over time in a chemical synthesis.

Chiral Chromatography for Enantiomeric Excess Determination

Since the 4-position of the tetrahydropyran (B127337) ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds.

Illustrative Chiral HPLC Parameters:

ParameterValue
Column Chiralcel OD-H (amylose derivative)
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 210 nm (due to the aldehyde carbonyl group)
Column Temperature 25 °C

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This analysis is critical in asymmetric synthesis research where the goal is to produce one enantiomer preferentially.

Spectrophotometric Methods in Quantitative and Qualitative Analytical Research

Spectrophotometric techniques are indispensable for the structural elucidation and, in some cases, quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Aldehydic proton (-CHO): A characteristic triplet around 9.7 ppm.

Protons on the tetrahydropyran ring: A series of multiplets between 3.3-4.0 ppm (for protons adjacent to the oxygen) and 1.2-2.0 ppm (for the remaining ring protons).

Protons of the methylene (B1212753) group (-CH₂CHO): A doublet of doublets around 2.3 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbonyl carbon (-CHO): A signal around 202 ppm.

Carbons of the tetrahydropyran ring: Signals in the range of 67-70 ppm (for carbons bonded to oxygen) and 25-35 ppm for the other ring carbons.

Methylene carbon (-CH₂CHO): A signal around 50 ppm.

Infrared (IR) spectroscopy is useful for identifying the key functional groups present in the molecule. A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde. The presence of C-O stretching vibrations from the tetrahydropyran ring would be observed in the 1050-1150 cm⁻¹ region.

Advanced Techniques for Isomeric Purity and Contaminant Analysis

Beyond the standard chromatographic and spectrophotometric methods, more advanced techniques may be required for a comprehensive analysis of isomeric purity and trace contaminants.

Isomeric Purity: Besides enantiomers, this compound could potentially have diastereomers if other stereocenters are present in precursor molecules. High-resolution capillary GC or specialized HPLC columns can often separate diastereomers. The integration of the corresponding peaks allows for the determination of the diastereomeric ratio.

Contaminant Analysis: Trace-level contaminants in a sample of this compound can be identified and quantified using GC-MS or LC-MS with high-resolution mass spectrometers (e.g., Time-of-Flight or Orbitrap). These techniques provide accurate mass measurements, which can be used to determine the elemental composition of unknown impurities. This is particularly important for identifying residual starting materials, byproducts, or degradation products. For instance, potential impurities could include the corresponding alcohol (from reduction of the aldehyde) or carboxylic acid (from oxidation).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Although direct DFT studies on 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde are not extensively documented in the literature, calculations on related pyran structures offer valuable insights. For instance, DFT calculations have been employed to study the conformational preferences of halogenated pyran analogues of D-talose, corroborating that they tend to adopt a 4C1-like conformation. beilstein-journals.orgresearchgate.net Natural Bonding Orbital (NBO) analysis, a common component of DFT studies, has demonstrated the effects of hyperconjugation from C-F antibonding orbitals in these systems. beilstein-journals.orgresearchgate.net

For the acetaldehyde (B116499) moiety, quantum chemical studies have utilized DFT to investigate its formation on model ice grains, a process of astro-chemical significance. nih.gov These studies employ methods like UωB97XD/6-311++G(2d,p) to optimize structures and compute minimum energy paths. nih.gov Such calculations are crucial for understanding the reaction kinetics and mechanisms at a molecular level. nih.gov

A hypothetical DFT study on this compound would likely focus on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity, and the calculation of electrostatic potential maps to identify electrophilic and nucleophilic sites. The interaction between the electron-withdrawing aldehyde group and the tetrahydro-2H-pyran ring would be a key area of investigation.

Parameter Typical DFT Output Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates the molecule's ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates the molecule's ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to the chemical reactivity and kinetic stability of the molecule.
Mulliken ChargesPartial charges on each atomHelps in understanding the charge distribution and identifying reactive sites.
Electrostatic PotentialA map of the electrostatic potential on the molecule's surfaceVisualizes regions of positive (electrophilic) and negative (nucleophilic) potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the conformational behavior and intermolecular interactions of molecules. For the tetrahydro-2H-pyran ring, a fundamental component of this compound, ab initio and DFT studies have been conducted to explore its conformers. researchgate.net These studies reveal that the chair conformer is significantly more stable than the boat or twist conformers. researchgate.net The energy difference between the chair and the 1,4-boat conformer has been calculated to be in the range of 6.23 to 7.20 kcal/mol depending on the level of theory used. researchgate.net The transition state between the chair and the 2,5-twist conformation is approximately 11 kcal/mol higher in energy than the chair conformer. researchgate.net

Molecular dynamics simulations of this compound in various solvents could provide insights into its solvation and the influence of the solvent on its conformational preferences. Such simulations would track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical studies are pivotal in elucidating complex reaction mechanisms. For instance, the thermal decomposition of dihydropyran derivatives has been computationally examined using DFT at the PBE0/6-311+G(d,p) level of theory. mdpi.com These studies propose a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran, a related compound, is predicted to yield acetaldehyde and 1,3-pentadiene. mdpi.com

In the context of this compound, theoretical studies could be employed to investigate various reactions, such as its oxidation to the corresponding carboxylic acid or its reduction to the alcohol. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be determined. For example, a study on the formation of acetaldehyde from the reaction of a carbon atom with a methanol (B129727) molecule on a water cluster identified four transition states on the triplet potential energy surface and one on the singlet potential energy surface. nih.gov

Reaction Type Potential Theoretical Investigation for this compound
OxidationElucidation of the mechanism of oxidation of the aldehyde group to a carboxylic acid.
ReductionDetermination of the most favorable pathway for the reduction of the aldehyde to an alcohol.
Nucleophilic AdditionModeling the addition of nucleophiles to the carbonyl carbon of the aldehyde group.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The conformation of a molecule can significantly influence its reactivity due to stereoelectronic effects. For the tetrahydro-2H-pyran ring, the chair conformation is the most stable. researchgate.net In this compound, the acetaldehyde substituent can occupy either an axial or an equatorial position on the chair conformer. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

Conformational analysis of halogenated pyran analogues has shown that despite 1,3-diaxial repulsion, these molecules adopt a 4C1-like conformation. beilstein-journals.orgresearchgate.netnih.gov The deviation in intra-annular torsion angles in these compounds is influenced by the repulsion between axial substituents. beilstein-journals.orgresearchgate.net

Derivatives and Analogues in Chemical Research

Synthesis of Substituted 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Derivatives

The synthesis of substituted derivatives of this compound can be approached in two primary ways: by constructing the tetrahydropyran (B127337) ring from already substituted precursors or by functionalizing the parent compound.

A prominent method for the stereoselective synthesis of substituted tetrahydropyran rings is the Prins cyclization. nih.govbeilstein-journals.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. nih.gov By employing substituted homoallylic alcohols or aldehydes, a wide array of substituted tetrahydropyrans can be accessed. For instance, the reaction of a substituted 3-buten-1-ol (B139374) with an appropriate aldehyde can yield a tetrahydropyran ring with substituents at various positions. The stereochemical outcome of the cyclization is often highly controlled, allowing for the synthesis of specific diastereomers. nih.gov

Another strategy involves the functionalization of the aldehyde group of this compound. The aldehyde functionality is highly versatile and can undergo a variety of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. Such transformations allow for the elongation and diversification of the acetaldehyde (B116499) side chain, leading to a range of derivatives with modified properties.

Below is a table summarizing potential synthetic strategies for preparing substituted derivatives:

StrategyDescriptionPotential SubstitutionsKey Reactions
Prins Cyclization with Substituted Precursors Construction of the tetrahydropyran ring using substituted homoallylic alcohols or aldehydes. nih.govbeilstein-journals.orgAlkyl, aryl, or functional groups on the tetrahydropyran ring.Prins Cyclization, Mukaiyama Aldol–Prins Cyclization. nih.gov
Aldehyde Functionalization Chemical modification of the acetaldehyde moiety of the parent compound.Modified side chains (e.g., alcohols, carboxylic acids, extended carbon chains).Oxidation, Reduction, Wittig Reaction, Aldol Condensation.
Tandem Allylation-Silyl-Prins Cyclization A sequential reaction involving allylation of an aldehyde followed by a silyl-Prins cyclization of the resulting homoallylic alcohol. nih.gov2,6-disubstituted tetrahydropyrans.Asymmetric Allylation, Silyl-Prins Cyclization. nih.gov

Exploration of Ring-Modified Tetrahydropyran Analogues

The exploration of ring-modified analogues of the tetrahydropyran scaffold is a key area of research for understanding structure-activity relationships and developing novel compounds with unique properties. Modifications can include the formation of spirocyclic systems or the replacement of the ring oxygen with other heteroatoms.

Spirocyclic Tetrahydropyrans:

Spirocyclic systems containing a tetrahydropyran ring can be synthesized through multicomponent reactions, notably the Prins-type cyclization. scispace.comnih.govnorthwestern.edu For example, the reaction of a cyclic ketone, a homoallylic alcohol, and an acid can lead to the formation of spirocyclic tetrahydropyranyl derivatives in good yields. scispace.comnih.gov This approach allows for the creation of diverse molecular architectures with potential applications in medicinal chemistry. scispace.com

Heteroatom-Modified Analogues:

The replacement of the oxygen atom in the tetrahydropyran ring with other heteroatoms, such as nitrogen (aza-tetrahydropyrans or piperidines) or sulfur (thia-tetrahydropyrans), leads to significant changes in the molecule's physicochemical properties.

Aza-tetrahydropyran Analogues: The aza-Prins cyclization is a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.net This reaction involves the condensation of a homoallylic amine with an aldehyde, leading to the formation of substituted piperidines.

Thia-tetrahydropyran Analogues: Tetrahydrothiopyran-4-one derivatives can be synthesized through the double-conjugate addition of hydrogen sulfide (B99878) to divinyl ketones. researchgate.net This provides a route to sulfur-containing analogues of the tetrahydropyran scaffold.

The following table outlines some approaches to ring-modified tetrahydropyran analogues:

Analogue TypeSynthetic ApproachKey Features
Spirocyclic Tetrahydropyrans Prins-type cyclization of cyclic ketones and homoallylic alcohols. scispace.comnih.govnorthwestern.eduFused ring system with a shared carbon atom, leading to rigid three-dimensional structures.
Aza-tetrahydropyran (Piperidine) Analogues Aza-Prins cyclization of homoallylic amines and aldehydes. researchgate.netIntroduction of a basic nitrogen atom, altering hydrogen bonding capabilities and overall polarity.
Thia-tetrahydropyran Analogues Double-conjugate addition of H₂S to divinyl ketones. researchgate.netIncorporation of a sulfur atom, which can influence lipophilicity and metabolic stability.

Structure-Reactivity Relationships and Design Principles for New Pyran-Based Compounds

The design of new pyran-based compounds with specific biological activities relies heavily on understanding their structure-activity relationships (SAR) and, increasingly, on computational methods like Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity. nih.gov

For instance, in the development of anticancer agents, various pyran-based derivatives have been synthesized and evaluated. researchgate.netnih.govrsc.org Studies have shown that the nature and position of substituents on the pyran ring can significantly influence the cytotoxicity of these compounds against different cancer cell lines. nih.gov For example, the introduction of imidazole-containing moieties to fused pyran derivatives has been shown to result in potent anti-breast cancer activity. nih.gov

QSAR models provide a more quantitative approach by developing mathematical relationships between the chemical structures and biological activities of a set of compounds. nih.gov These models use molecular descriptors (physicochemical properties or theoretical parameters) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Key design principles for new pyran-based compounds often involve:

Modulating Lipophilicity: The introduction or removal of polar or nonpolar functional groups can alter the compound's solubility and ability to cross cell membranes.

Introducing Specific Functional Groups: The addition of groups capable of specific interactions with biological targets, such as hydrogen bond donors or acceptors, can enhance binding affinity and selectivity.

Altering Molecular Shape and Rigidity: The creation of more rigid structures, such as spirocycles, can lock the molecule into a specific conformation that may be more favorable for binding to a target. rsc.org

The table below presents examples of how structural modifications in pyran-based compounds can influence their biological activity.

Compound ClassStructural ModificationImpact on Biological ActivityReference
Fused Pyran Derivatives Addition of imidazole (B134444) moietyPotent anti-breast cancer activity nih.gov
Pyrano[2,3-c]-pyrazole Derivatives Substitution with a 4-trifluoromethyl phenyl or heteroaromatic ring on the pyran moietyEnhanced inhibitory activity against RalA/B and HCC cell proliferation nih.gov
Pyran-based 8-Hydroxyquinoline Derivatives Nature of the substituent group on the benzene (B151609) ringSignificantly affects in vitro antibacterial activity eurasianjournals.com

Future Directions and Emerging Research Areas for 2 Tetrahydro 2h Pyran 4 Yl Acetaldehyde

Development of Novel Catalytic Systems for its Synthesis and Transformations

The synthesis of pyran derivatives has been a subject of extensive research, with a focus on developing efficient catalytic systems. Future work on 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde will likely involve the adoption and refinement of these advanced catalysts to improve yield, selectivity, and reaction conditions.

Researchers are expected to explore a variety of novel catalysts, including:

Nanocatalysts: Magnetic nanocatalysts, such as those functionalized with sulfonic acid dendrimers or polypyrrole, have shown high efficiency in the synthesis of other pyran derivatives. nih.govmdpi.com Their application to the synthesis of this compound could offer benefits like high product yields in short reaction times and ease of catalyst recovery and reuse. nih.gov

Biopolymer-based Catalysts: The development of catalysts supported by biopolymers like pectin (B1162225) is an emerging area. These catalysts are not only efficient but also align with the principles of green chemistry.

Organocatalysts: L-proline has been demonstrated as an effective enantioselective catalyst in the synthesis of various pyran derivatives. mdpi.com Future research could focus on employing similar organocatalysts to achieve asymmetric synthesis of chiral variants of this compound, which could be crucial for pharmaceutical applications.

Heterogeneous Catalysts: The use of solid acid catalysts like alum (NH₄Al(SO₄)₂·12H₂O) has been reported for the one-pot synthesis of tetrahydrobenzo[b]pyrans. researchgate.net Investigating similar inexpensive and reusable catalysts for the synthesis of this compound is a promising avenue.

Transformations of the acetaldehyde (B116499) moiety are also a key area for development. Catalytic systems that enable selective oxidation, reduction, or carbon-carbon bond-forming reactions at the aldehyde group without affecting the tetrahydropyran (B127337) ring will be highly valuable. For instance, selective hydrogenation to the corresponding alcohol or oxidation to the carboxylic acid could yield derivatives with new properties and applications.

Table 1: Potential Novel Catalytic Systems for this compound Synthesis

Catalyst Type Example Catalyst Potential Advantages
Magnetic Nanocatalyst Fe₃O₄@-D-NH-(CH₂)₄-SO₃H High yield, short reaction time, reusability
Organocatalyst L-Proline Enantioselectivity, metal-free conditions
Heterogeneous Catalyst Alum (NH₄Al(SO₄)₂·12H₂O) Inexpensive, reusable, simple work-up

Exploration of Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For this compound, future research will undoubtedly focus on developing more sustainable and environmentally friendly synthetic protocols.

Key areas of exploration include:

Solvent-free and Aqueous Conditions: Many recent protocols for pyran synthesis utilize solvent-free conditions or environmentally benign solvents like water or ethanol. nih.govrsc.org Developing a catalyst- and solvent-free thermal heating method or a multicomponent reaction in water for the synthesis of this compound would significantly improve its environmental footprint. rsc.orgmdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and energy consumption. nih.gov Designing a one-pot, three-component synthesis for this compound or its derivatives is a significant future goal. researchgate.net

Electrocatalytic Methods: Electrosynthesis is emerging as a powerful green tool in organic chemistry. An electrocatalytic approach for assembling the pyran scaffold could offer a novel and sustainable route, potentially avoiding the need for chemical oxidants or reductants. researchgate.net

Use of Renewable Starting Materials: Investigating synthetic pathways that start from renewable feedstocks would be a major step towards a fully sustainable synthesis of this compound.

Expansion into New Application Domains and Interdisciplinary Research

While the current applications of this compound are not extensively documented, the broader class of pyran derivatives exhibits a wide range of biological activities. This suggests significant potential for the title compound in various fields.

Future research should focus on:

Medicinal Chemistry: The 2-amino-4H-pyran scaffold is a crucial structure in medicinal chemistry with anticancer, anti-inflammatory, and antiviral properties. researchgate.net The tetrahydropyran motif is also present in many natural products and pharmacologically active molecules. mdpi.commdpi.com Future studies could involve synthesizing derivatives of this compound and screening them for various biological activities. For example, its derivatives could be explored as potent adenosine (B11128) A₂A and A₃ receptor agonists. nih.gov

Agrochemicals: The pyran ring is a component of some insecticides. researchgate.net The synthesis and evaluation of derivatives of this compound for pesticidal or herbicidal activity could open up new applications in agriculture.

Materials Science: Pyrans are used in the design of functional molecules for material science. researchgate.net Research into the potential of this compound as a monomer or building block for polymers with interesting optical or electronic properties could be a fruitful area.

Interdisciplinary Research: Collaboration with computational chemists could help in predicting the biological activities and physical properties of new derivatives, thus guiding synthetic efforts. mdpi.com DFT calculations and molecular dynamics simulations could provide insights into the reactivity and potential interactions of the molecule with biological targets. mdpi.com

Advanced Mechanistic Understanding through In Situ Spectroscopy and Kinetic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and developing more efficient catalysts.

Future research in this area will likely employ advanced analytical techniques:

In Situ Spectroscopy: Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy and Differential Electrochemical Mass Spectrometry (DEMS) can provide real-time information about the formation of intermediates and products on a catalyst's surface. researchgate.net Applying these techniques to study the synthesis of this compound could elucidate the reaction pathway and the role of the catalyst. Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) could also be used to study the surface composition and oxidation state of catalysts under reaction conditions. mdpi.com

Kinetic Studies: Detailed kinetic studies of the synthesis and subsequent reactions of this compound will help in determining reaction orders, activation energies, and rate-determining steps. This information is invaluable for process optimization and scaling up the synthesis.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the most likely mechanism. mdpi.com Combining experimental in situ studies with computational modeling will provide a comprehensive understanding of the reaction landscape.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a variety of scientific and industrial fields.

Q & A

Q. What are the standard synthetic routes for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound often involves functionalization of tetrahydropyran intermediates. A common approach is the oxidation of 2-(tetrahydro-2H-pyran-4-yl)ethanol using mild oxidizing agents (e.g., pyridinium chlorochromate) to preserve the aldehyde group . Alternatively, acetaldehyde derivatives can be introduced via nucleophilic addition to tetrahydropyran-4-ylmethyl electrophiles. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for structural confirmation. Key signals include the aldehyde proton (δ 9.5–10.0 ppm) and the tetrahydropyran ring protons (δ 3.5–4.0 ppm for axial/equatorial CH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z: 142.16 for C8_8H14_{14}O2_2) and fragmentation patterns .
  • Gas Chromatography (GC) : Purity assessment requires GC with a polar column (e.g., DB-WAX) and flame ionization detection, calibrated against reference standards .

Q. How can researchers address inconsistencies in reported physical properties (e.g., boiling points) across literature sources?

Discrepancies in physical data (e.g., boiling points) may arise from variations in measurement conditions or impurities. Cross-referencing data from authoritative databases like NIST Chemistry WebBook and PubChem is recommended. Reproducible measurements should use calibrated equipment under inert atmospheres to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. What strategies enable stereochemical control during derivatization of this compound?

The tetrahydropyran ring’s chair conformation influences reactivity. For stereoselective reactions:

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in aldol reactions can induce enantioselectivity .
  • Protecting Groups : Temporary protection of the aldehyde (e.g., as an acetal) allows selective functionalization of the tetrahydropyran ring’s axial or equatorial positions .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states to guide reagent selection .

Q. How does the electronic environment of the tetrahydropyran ring affect the aldehyde’s reactivity in nucleophilic additions?

The electron-donating oxygen atom in the tetrahydropyran ring stabilizes adjacent carbocations, enhancing the aldehyde’s electrophilicity. This effect is pronounced in polar aprotic solvents (e.g., DMF), accelerating nucleophilic additions (e.g., Grignard reactions). Comparative studies with non-oxygenated analogs (e.g., cyclohexylacetaldehyde) show a 2–3x rate increase in tetrahydropyran derivatives .

Q. What are the challenges in studying the compound’s stability under oxidative or acidic conditions, and how can they be mitigated?

The aldehyde group is prone to oxidation (forming carboxylic acids) and polymerization under acidic conditions. Stability studies should:

  • Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) during storage .
  • Avoid strong acids; instead, employ buffered conditions (pH 4–6) for reactions .
  • Monitor degradation via UV-Vis spectroscopy (λ~280 nm for aldehyde oxidation products) .

Q. How can this compound be integrated into multi-step syntheses of bioactive molecules?

Examples include:

  • Pharmaceutical Intermediates : Condensation with hydrazines to form pyrazole derivatives for kinase inhibitors .
  • Natural Product Synthesis : As a building block for terpene analogs via Wittig reactions .
  • Peptide Modifications : Conjugation to cysteine residues via thioacetal formation for prodrug design .

Methodological Considerations

  • Safety : Use fume hoods and personal protective equipment (PPE) due to the compound’s potential respiratory irritancy .
  • Data Validation : Cross-check spectral data with peer-reviewed repositories (e.g., HMDB , ECHA ) to resolve contradictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.